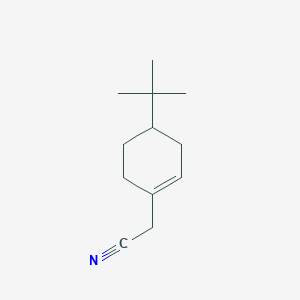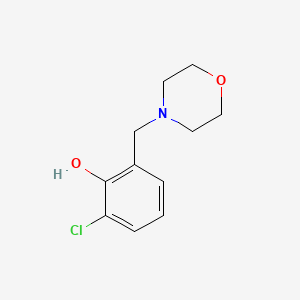
2-Chloro-6-(morpholin-4-ylmethyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-6-(morpholin-4-ylmethyl)phenol is an organic compound with the molecular formula C11H14ClNO2 It is characterized by the presence of a chloro group, a morpholin-4-ylmethyl group, and a phenol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(morpholin-4-ylmethyl)phenol typically involves the reaction of 2-chlorophenol with morpholine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction. The process can be summarized as follows:
Starting Materials: 2-chlorophenol and morpholine.
Catalyst: A suitable catalyst such as a Lewis acid.
Solvent: Ethanol or methanol.
Reaction Conditions: Elevated temperatures (typically around 80-100°C).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-6-(morpholin-4-ylmethyl)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The chloro group can be reduced to form the corresponding hydrocarbon.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium amide (NaNH2) or thiourea (NH2CSNH2) under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of substituted phenols with various functional groups.
Aplicaciones Científicas De Investigación
2-Chloro-6-(morpholin-4-ylmethyl)phenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its phenolic structure.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.
Mecanismo De Acción
The mechanism of action of 2-Chloro-6-(morpholin-4-ylmethyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the morpholin-4-ylmethyl group can enhance its solubility and bioavailability. The chloro group can participate in electrophilic aromatic substitution reactions, making the compound reactive towards various biological targets.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-4-(morpholin-4-ylmethyl)phenol: Similar structure but with the morpholin-4-ylmethyl group at a different position.
2-Bromo-6-(morpholin-4-ylmethyl)phenol: Similar structure with a bromo group instead of a chloro group.
2-Chloro-6-(piperidin-4-ylmethyl)phenol: Similar structure with a piperidin-4-ylmethyl group instead of a morpholin-4-ylmethyl group.
Uniqueness
2-Chloro-6-(morpholin-4-ylmethyl)phenol is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the morpholin-4-ylmethyl group enhances its solubility and potential interactions with biological targets, making it a compound of interest for further research and development.
Propiedades
Número CAS |
87059-84-5 |
|---|---|
Fórmula molecular |
C11H14ClNO2 |
Peso molecular |
227.69 g/mol |
Nombre IUPAC |
2-chloro-6-(morpholin-4-ylmethyl)phenol |
InChI |
InChI=1S/C11H14ClNO2/c12-10-3-1-2-9(11(10)14)8-13-4-6-15-7-5-13/h1-3,14H,4-8H2 |
Clave InChI |
RIYSLSMXJUWLKV-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CC2=C(C(=CC=C2)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




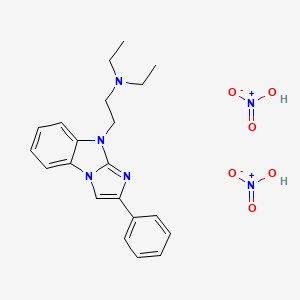

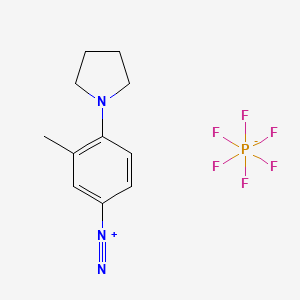

![7-Methoxy-5,12-diphenyl-3,8,11,13-tetraoxa-5-azatricyclo[7.4.0.02,6]tridecane-4-thione](/img/structure/B13778733.png)
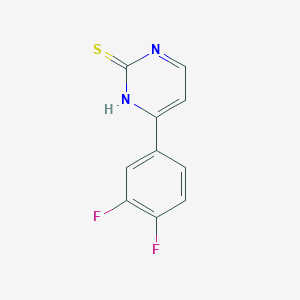
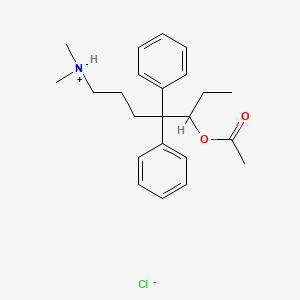

![{2-Ethylhexyloxy}-1,4-phenylene)]](/img/structure/B13778760.png)


